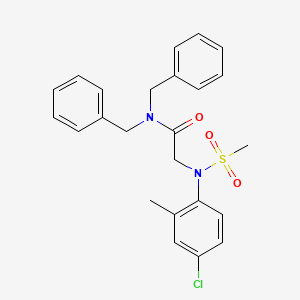![molecular formula C21H26N4O10 B5966250 N-[2-(dimethylamino)-4-quinolinyl]-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5966250.png)
N-[2-(dimethylamino)-4-quinolinyl]-2-(4-morpholinyl)acetamide diethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-4-quinolinyl]-2-(4-morpholinyl)acetamide diethanedioate, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMQX belongs to the class of quinoxaline derivatives and is known to act as a selective antagonist of the ionotropic glutamate receptors.
作用机制
DMQX acts as a selective antagonist of the ionotropic glutamate receptors, particularly the AMPA receptors. DMQX binds to the receptor and blocks the ion channel, thereby preventing the influx of calcium ions and the depolarization of the postsynaptic neuron. This leads to a reduction in the excitatory neurotransmission mediated by glutamate, which is believed to be involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. DMQX has been found to reduce the excitatory synaptic transmission in the hippocampus, which is believed to be involved in learning and memory. DMQX has also been shown to reduce the seizure activity in animal models of epilepsy. DMQX has been found to have neuroprotective effects by reducing the excitotoxicity mediated by glutamate.
实验室实验的优点和局限性
DMQX has several advantages for lab experiments. DMQX is a selective antagonist of the AMPA receptor, which makes it a useful tool for investigating the role of glutamate receptors in synaptic plasticity and learning and memory. DMQX has also been used as a pharmacological tool to investigate the pathophysiology of various neurological disorders. However, DMQX has some limitations for lab experiments. DMQX has a short half-life and is rapidly metabolized, which makes it difficult to maintain a stable concentration in the brain. DMQX also has some off-target effects, which may complicate the interpretation of the results.
未来方向
DMQX has several potential future directions for scientific research. DMQX may be further studied for its potential use in the treatment of various neurological disorders. DMQX may also be used as a research tool to investigate the role of glutamate receptors in synaptic plasticity and learning and memory. DMQX may be further modified to improve its pharmacokinetic properties and reduce its off-target effects. DMQX may also be used in combination with other drugs to enhance its therapeutic efficacy.
合成方法
DMQX can be synthesized using a multi-step synthetic route involving the reaction of 2-chloro-4-dimethylaminophenyl with 2-aminobenzoic acid followed by the reaction of the resulting product with 4-morpholinecarboxylic acid. The final product is obtained by reacting the intermediate with diethyl oxalate. The purity and yield of DMQX can be improved by recrystallization from a suitable solvent.
科学研究应用
DMQX has been extensively studied for its potential pharmacological properties, particularly as a selective antagonist of the ionotropic glutamate receptors. DMQX has shown promising results in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia. DMQX has also been studied for its potential use as a research tool to investigate the role of glutamate receptors in synaptic plasticity and learning and memory.
属性
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]-2-morpholin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.2C2H2O4/c1-20(2)16-11-15(13-5-3-4-6-14(13)18-16)19-17(22)12-21-7-9-23-10-8-21;2*3-1(4)2(5)6/h3-6,11H,7-10,12H2,1-2H3,(H,18,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCMSWJQKBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5966173.png)
![5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5966174.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5966177.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5966184.png)
![7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5966187.png)
![3-[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5966203.png)
![7-[2-(dimethylamino)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5966210.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{4-[(mesitylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5966225.png)
![octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B5966229.png)
![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B5966230.png)
![2-allyl-6-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5966260.png)
![2-{2-[(2-chloro-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5966265.png)
![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5966269.png)